Methyl 3,5-dihydroxybenzenecarboximidate;hydrochloride
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Overview
Description
Methyl 3,5-dihydroxybenzenecarboximidate;hydrochloride is an organic compound that belongs to the class of benzenecarboximidates. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and a carboximidate group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dihydroxybenzenecarboximidate;hydrochloride typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 3,5-dihydroxybenzoic acid, is esterified using methanol in the presence of an acid catalyst to form methyl 3,5-dihydroxybenzoate.
Conversion to Carboximidate: The ester is then reacted with an amine, such as methylamine, under controlled conditions to form the carboximidate.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the carboximidate to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to obtain high-purity products.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The carboximidate group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 3,5-dihydroxybenzenecarboximidate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dihydroxybenzenecarboximidate;hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the carboximidate group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 3,5-dihydroxybenzoate: Similar structure but lacks the carboximidate group.
3,5-Dihydroxybenzoic acid: Similar structure but lacks the ester and carboximidate groups.
Methyl benzimidate hydrochloride: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness: Methyl 3,5-dihydroxybenzenecarboximidate;hydrochloride is unique due to the presence of both hydroxyl and carboximidate groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61734-98-3 |
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Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 3,5-dihydroxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(9)5-2-6(10)4-7(11)3-5;/h2-4,9-11H,1H3;1H |
InChI Key |
QMJSTVPFXVFLQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC(=C1)O)O.Cl |
Origin of Product |
United States |
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